

# Comprehensive Technical Review: AM404

## Pharmacokinetics and Mechanisms of Action

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### Compound Focus: AM404

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## Chemical Identification and Basic Properties

**AM404** (N-arachidonoylphenolamine) is an active metabolite of the common analgesic and antipyretic drug **paracetamol** (acetaminophen). This fatty acid amide derivative is formed through the conjugation of arachidonic acid with the deacetylated paracetamol metabolite p-aminophenol [1]. With a molecular formula of  $C_{26}H_{37}NO_2$  and a molar mass of  $395.587 \text{ g}\cdot\text{mol}^{-1}$ , **AM404** represents a key intermediate in the complex pharmacological activity of its parent compound [1].

The discovery of **AM404** as an endogenous metabolite in the brain and cerebrospinal fluid of animals and humans taking paracetamol has fundamentally advanced understanding of paracetamol's mechanism of action, suggesting the drug may function as a **prodrug** for this more potent centrally-active compound [1] [2]. Unlike conventional non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol exhibits predominantly analgesic and antipyretic properties with notably weak anti-inflammatory activity, a pharmacological profile that now appears explained through the unique multi-target mechanism of its active metabolite **AM404** [3].

## Pharmacokinetic Profile of AM404

## Formation and Metabolism

The biosynthesis of **AM404** occurs primarily in the central nervous system through a **fatty acid amide hydrolase (FAAH)-dependent pathway** [2] [4]. After paracetamol administration, the parent compound undergoes deacetylation to form p-aminophenol, which then crosses the blood-brain barrier and serves as the substrate for FAAH-mediated conjugation with arachidonic acid, resulting in **AM404** formation [4]. This metabolic pathway has been demonstrated not only in rodent models but also in human cerebrospinal fluid, confirming its relevance to clinical pharmacology [1] [4].

## Distribution and Concentration Profiles

Quantitative studies in rat models using clinically relevant paracetamol doses (20 mg/kg) have precisely characterized the pharmacokinetic profile of **AM404** in neural tissues:

Table 1: Pharmacokinetic Parameters of **AM404** After Oral Paracetamol Administration (20 mg/kg) in Rats [5] [6]

Parameter	Acetaminophen	AM404
Maximum Brain Concentration (Cmax)	15.8 µg/g	150 pg/g
Time to Maximum Concentration (Tmax)	0.25 hour	0.25 hour
Area Under Curve (AUC <sub>0-2h</sub> )	8.96 µg·hour/g	117 pg·hour/g

The extremely low concentrations of **AM404** detected in brain tissue (approximately **0.001%** of the parent compound concentration) nonetheless produce significant pharmacological effects, suggesting exceptionally high potency at molecular targets [5] [6]. The parallel time course of paracetamol and **AM404** concentration profiles indicates efficient conversion and rapid distribution to sites of action [5].

## Molecular Targets and Mechanism of Action

**AM404** exhibits a complex **multi-target mechanism** across several biological systems involved in pain perception, inflammation, and neuronal excitability. Recent research has revealed potent effects on specific ion channels that may explain its analgesic properties.

## Primary Molecular Targets

Table 2: Molecular Targets and Pharmacological Effects of **AM404** [7] [1] [2]

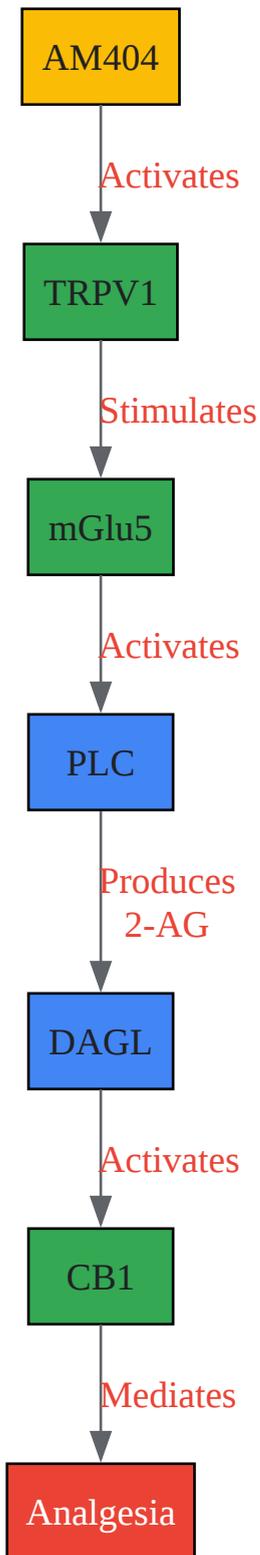
Target	Action	Potency/EC <sub>50</sub>	Biological Effect
<b>Na<sub>v</sub>1.8 &amp; Na<sub>v</sub>1.7 Channels</b>	Direct inhibition	Nanomolar range [7]	Blocks action potential generation in nociceptors
<b>TRPV1 Channels</b>	Agonist	Potent activation [1] [4]	Contributes to analgesic cascade in CNS
<b>Cannabinoid Receptors</b>	Weak agonist	Low affinity [1]	Modulates endocannabinoid signaling
<b>Endocannabinoid Transporter</b>	Inhibitor	-	Increases synaptic anandamide
<b>COX-1 &amp; COX-2</b>	Weak inhibitor	-	Attenuates prostaglandin synthesis

## Peripheral Sodium Channel Inhibition

A landmark 2025 study revealed that **AM404 directly inhibits voltage-gated sodium channels Na<sub>v</sub>1.8 and Na<sub>v</sub>1.7** in peripheral sensory neurons via the local anesthetic binding site [7]. This mechanism occurs at nanomolar concentrations, significantly lower than required for its other molecular targets, suggesting it may represent the primary analgesic mechanism [7] [1]. The inhibition of these specific sodium channels, which are predominantly expressed in peripheral nociceptive neurons, blocks sodium currents and consequently **inhibits action potential generation**, reducing nocifensive behaviors in both naïve and inflamed animal models [7]. This effect is specific to **AM404** and not observed with other paracetamol metabolites [7].

## Central Nervous System Targets

In the central nervous system, **AM404** activates a coordinated signaling cascade, particularly in the periaqueductal grey region:



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This cascade represents the currently understood central mechanism of **AM404**-mediated analgesia, involving **TRPV1 channel activation** followed by stimulation of metabotropic glutamate receptors

(mGlu5), phospholipase C (PLC) activation, production of the endocannabinoid 2-arachidonoylglycerol (2-AG) via diacylglycerol lipase (DAGL), and subsequent **cannabinoid CB1 receptor activation** [4].

## Experimental Methodologies

### AM404 Quantification Protocols

The detection and quantification of **AM404** in biological tissues requires highly sensitive analytical techniques due to its extremely low concentrations. The following methodology has been successfully employed in multiple pharmacokinetic studies [5] [8]:

- **Sample Preparation:** Brain tissue homogenates are prepared with equivalent weights of water in ice-cold conditions. Samples are centrifuged, and supernatants are mixed with internal standard solution (**AM404-d4**).
- **Solid-Phase Extraction:** Using Oasis MAX cartridges pre-activated with methanol, acetonitrile, and water. After loading samples, cartridges are washed with 0.2% acetic acid, 70% methanol, and 50% acetonitrile.
- **Elution and Analysis:** Compounds are eluted with methanol, evaporated under nitrogen stream, and reconstituted in 75% methanol.
- **LC-MS/MS Analysis:** Utilizing Luna 3 $\mu$ m PFP(2) columns with gradient elution (0.1% acetic acid in methanol). Detection via Sciex API 5000 mass spectrometer in negative ion mode monitoring m/z 394.4  $\rightarrow$  134.0 for **AM404**.
- **Quantification Limit:** The lower limit of quantification is 2 pg/mL, with linear standard curves from 2-1000 pg/mL [5].

### Electrophysiological Assessment of Sodium Channel Inhibition

Studies characterizing **AM404** effects on voltage-gated sodium channels employ specialized electrophysiological approaches [7]:

- **Cellular Models:** Primary sensory neurons or heterologous expression systems containing human Na<sub>v</sub>1.7 or Na<sub>v</sub>1.8 channels.
- **Electrophysiology:** Whole-cell patch clamp configuration to measure sodium currents.
- **Compound Application:** **AM404** applied at varying concentrations to establish dose-response relationships.

- **Mechanistic Studies:** Use of modified channel constructs to identify binding sites, including assessment of local anesthetic binding site involvement.
- **Specificity Controls:** Testing other paracetamol metabolites to confirm **AM404**-specific effects.

## Therapeutic Implications and Research Gaps

### Advantages of Central versus Peripheral Mechanisms

The emerging understanding of **AM404**'s pharmacology reveals several therapeutic implications:

- **Peripheral versus Central Actions:** While **AM404** is formed centrally, its recently discovered peripheral sodium channel blockade may contribute significantly to its analgesic effects, potentially allowing for development of peripherally-restricted analogs with improved safety profiles [7].
- **Multi-target Approach:** The compound's activity across multiple targets (sodium channels, endocannabinoid system, TRPV1) may provide synergistic analgesic benefits while potentially reducing side effects associated with highly selective drugs [1] [4].
- **Therapeutic Potential:** Beyond analgesia, **AM404** exhibits **neuroprotective properties** in models of excitotoxicity, reducing NMDA-induced cell death and interleukin-1 $\beta$  expression, suggesting potential applications in neurodegenerative conditions [9].

### Research Gaps and Future Directions

Despite significant advances, several questions remain unresolved:

- **Human Translation:** While **AM404** formation has been detected in human cerebrospinal fluid, comprehensive pharmacokinetic studies in humans are lacking [4].
- **Relative Contribution of Targets:** The quantitative contribution of each molecular target (sodium channels, TRPV1, cannabinoid receptors) to the overall analgesic effect requires further elucidation.
- **Metabolite Dynamics:** The relationship between peripheral and central **AM404** formation and their respective contributions to analgesia needs clarification.
- **Therapeutic Window:** The extremely low concentrations of **AM404** that produce physiological effects raise questions about potential saturation of targets and concentration-response relationships at therapeutic paracetamol doses.

## Conclusion

**AM404** represents a fascinating example of how metabolite formation can fundamentally shape drug pharmacology. The recent discovery of its potent inhibition of nociceptive sodium channels at nanomolar concentrations provides a compelling mechanism for paracetamol's analgesic effects [7]. This finding, combined with its established actions on the endocannabinoid system and TRPV1 channels, reveals a complex multi-target mechanism that distinguishes paracetamol from conventional NSAIDs.

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To cite this document: Smolecule. [Comprehensive Technical Review: AM404 Pharmacokinetics and Mechanisms of Action]. Smolecule, [2026]. [Online PDF]. Available at:

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